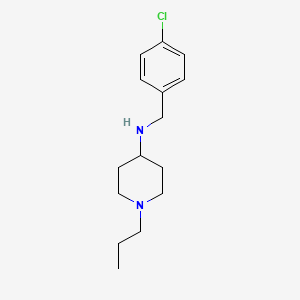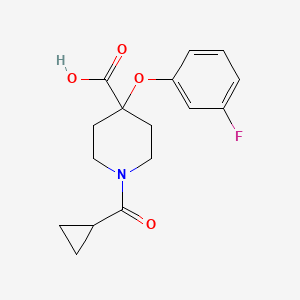![molecular formula C17H25ClN2O2 B5497454 N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5497454.png)
N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a morpholine derivative that has been synthesized through a multistep process. The aim of
作用机制
The mechanism of action of N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as histone deacetylases and topoisomerases. These enzymes are involved in various cellular processes, including DNA replication, transcription, and repair. By inhibiting their activity, N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide can disrupt these processes and induce cell death.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. In addition, it has been shown to inhibit the growth of Candida albicans by disrupting the integrity of the fungal cell wall.
实验室实验的优点和局限性
N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anticancer, antifungal, and antiviral activity. However, it also has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide. One direction is to further elucidate its mechanism of action. This could lead to the development of more potent and selective derivatives. Another direction is to explore its potential as a therapeutic agent for other diseases, such as fungal infections and viral infections. Finally, it could be used as a tool for studying the role of histone deacetylases and topoisomerases in cellular processes.
合成方法
The synthesis of N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide involves a multistep process. The first step involves the preparation of 4-chloroaniline, which is then reacted with tert-butyl chloroformate to produce N-tert-butyl-4-chloroaniline. This intermediate is then reacted with morpholine to produce N-(tert-butyl)-3-(4-chlorophenyl)morpholine. Finally, this intermediate is reacted with propanoyl chloride to produce N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide.
科学研究应用
N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide has been studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antiviral properties. In particular, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.
属性
IUPAC Name |
N-tert-butyl-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-17(2,3)19-16(21)8-9-20-10-11-22-15(12-20)13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXWSVMUPXVOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCN1CCOC(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-bromo-4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5497384.png)
![N~1~-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-N~2~-methylglycinamide](/img/structure/B5497388.png)
![2-methyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5497394.png)
![(3R)-1-{2-amino-7-[(2R)-tetrahydrofuran-2-ylcarbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}pyrrolidin-3-ol](/img/structure/B5497417.png)
![N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5497425.png)
![4-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5497429.png)
![N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide]](/img/structure/B5497436.png)
![(3R*,4R*)-1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5497441.png)



![4-[(4-phenyl-1-phthalazinyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5497468.png)
